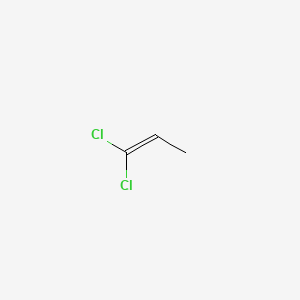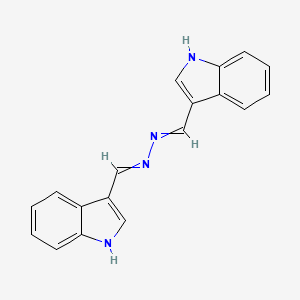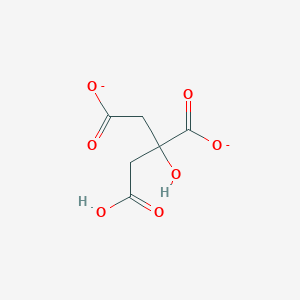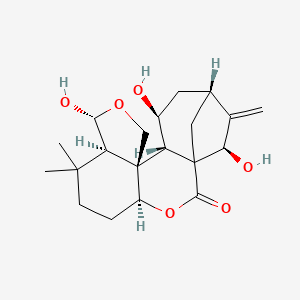
Tibeglisene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Tibeglisene is a chemical compound with the molecular formula C₁₈H₁₅ClO₄S . It is known for its unique structure and potential applications in various scientific fields. The compound has garnered interest due to its distinctive properties and potential therapeutic benefits.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tibeglisene involves multiple steps, starting with the preparation of the core structure. The process typically includes the following steps:
Formation of the Core Structure: The initial step involves the reaction of a chlorinated aromatic compound with a sulfur-containing reagent under controlled conditions to form the core structure.
Functional Group Modification:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in its pure form.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Catalysts and Solvents: Specific catalysts and solvents are employed to enhance reaction efficiency and selectivity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions: Tibeglisene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form oxidized derivatives.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride to convert this compound into reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups with other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild temperatures.
Substitution: Halogens (chlorine, bromine), alkylating agents, solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced forms with fewer oxygen-containing functional groups.
Substitution Products: Compounds with substituted functional groups, leading to derivatives with varied properties.
科学的研究の応用
Tibeglisene has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Tibeglisene can be compared with other similar compounds to highlight its uniqueness:
Thiophene Derivatives: this compound shares structural similarities with thiophene derivatives, which are known for their diverse biological activities.
Chlorinated Aromatic Compounds: Similar to other chlorinated aromatic compounds, this compound exhibits unique reactivity due to the presence of chlorine atoms.
Sulfur-Containing Compounds: The sulfur atom in this compound’s structure contributes to its distinct chemical properties compared to other sulfur-containing compounds.
類似化合物との比較
- Thiophene
- Chlorobenzene
- Sulfur-containing heterocycles
特性
CAS番号 |
129731-11-9 |
|---|---|
分子式 |
C18H15ClO4S |
分子量 |
362.8 g/mol |
IUPAC名 |
5-(4-chlorophenyl)-2-(4-methylphenyl)sulfonylpent-4-ynoic acid |
InChI |
InChI=1S/C18H15ClO4S/c1-13-5-11-16(12-6-13)24(22,23)17(18(20)21)4-2-3-14-7-9-15(19)10-8-14/h5-12,17H,4H2,1H3,(H,20,21) |
InChIキー |
PZCCKADCRMBHIC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CC#CC2=CC=C(C=C2)Cl)C(=O)O |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CC#CC2=CC=C(C=C2)Cl)C(=O)O |
Key on ui other cas no. |
134993-74-1 |
同義語 |
5-(4-chlorophenyl)-2-((4-methylphenyl)sulfonyl)-4-pentynoic acid 5-CPMPSP |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![1,5-Naphthalenedisulfonic acid, 2-[[8-[[4-chloro-6-[[3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]-1,3,5-triazin-2-yl]amino]-1-hydroxy-3,6-disulfo-2-naphthalenyl]azo]-, pentasodium salt](/img/structure/B1218771.png)

